5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring, such as this one, are known to have multidirectional biological activity . They have been introduced as antimicrobial agents and various medicines . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Mode of Action
1,2,4-triazoles are known to interact with their targets through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the target’s function, potentially leading to the observed biological effects.
Biochemical Pathways
1,2,4-triazoles have been associated with a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the potential ADME properties of the compound, which can impact its bioavailability.
Result of Action
One study demonstrated that similar compounds can cause neurotoxic effects that disrupt spatial learning and memory performance and induce a depressive state .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-ethoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate, which is then cyclized with hydrazine hydrate to yield the desired triazole-thiol compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Hydroxyphenyl)-4H-1,2,4-triazole-3-thiol
- 5-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 5-(2-Chlorophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the ethoxy group, which imparts specific chemical properties, such as increased lipophilicity and altered electronic distribution
Properties
IUPAC Name |
5-(2-ethoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-2-14-8-6-4-3-5-7(8)9-11-10(15)13-12-9/h3-6H,2H2,1H3,(H2,11,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAVINWNKVQDMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=S)NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355897 | |
Record name | 5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19982-35-5 | |
Record name | 5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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